Furaltadone-D5

描述

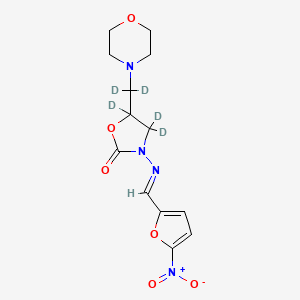

Furaltadone-D5 is a complex organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes deuterium-labeled oxazolidinone and morpholine moieties, as well as a nitrofuran group. The presence of deuterium atoms makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Furaltadone-D5 typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

Introduction of Deuterium Atoms: Deuterium atoms are introduced through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium using deuterated reagents.

Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

Addition of the Nitrofuranyl Group: The nitrofuran group is added through a condensation reaction with a nitrofuran aldehyde, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

Furaltadone-D5 undergoes various chemical reactions, including:

Oxidation: The nitrofuran group can undergo oxidation reactions, leading to the formation of nitroso and nitro derivatives.

Reduction: The nitrofuran group can also be reduced to form amino derivatives.

Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxazolidinone derivatives.

科学研究应用

Veterinary Medicine

Furaltadone-D5 is primarily used in veterinary medicine for its antimicrobial properties. It is effective against a variety of pathogens, making it valuable in treating infections in livestock. However, due to concerns about antibiotic resistance and food safety, its use in food-producing animals has been restricted or banned in several jurisdictions.

Detection of Residues

This compound serves as an internal standard in analytical methods aimed at detecting nitrofuran metabolites in food samples. For instance, studies have developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify furaltadone and its metabolites in various matrices, including poultry eggs and shrimp muscle. These methods are crucial for ensuring food safety and compliance with regulations prohibiting nitrofuran residues.

Key Findings:

- A study validated an LC-MS/MS method for detecting nitrofuran metabolites with recovery rates between 82.2% and 108.1%, demonstrating the method's reliability for regulatory compliance .

- Another study highlighted the accumulation and distribution of nitrofuran residues, showing significant differences in residue levels between egg yolk and albumen, which is critical for understanding drug metabolism in poultry .

Food Safety and Public Health

The detection of furaltadone residues is essential for public health monitoring. Regulatory bodies have established stringent limits on nitrofuran residues in food products due to their potential carcinogenic effects. The application of this compound as a standard helps laboratories ensure that food products are safe for consumption.

Table 1: Analytical Method Validation Results

| Parameter | Value |

|---|---|

| Recovery Rate | 82.2% - 108.1% |

| Repeatability (RSD) | 1.5% - 3.8% |

| Reproducibility (RSD) | 2.2% - 4.8% |

| Correlation Coefficient (R²) | 0.999 |

| Detection Capability (CCβ) | <1 µg kg⁻¹ |

Table 2: Residue Distribution in Eggs

| Compound | Yolk Concentration (%) | Albumen Concentration (%) | Albumen/Yolk Ratio |

|---|---|---|---|

| Furazolidone | 73 | 23 | 0.31 |

| Furaltadone | 82 | 18 | 0.82 |

| Nitrofurantoin | Lower than others | Lower than others | <0.83 |

Case Study 1: Detection Method Validation

A comprehensive study validated an LC-MS/MS method for detecting four nitrofuran metabolites, including this compound, in soft-shell turtle powder—a popular health food product in Asia. The method demonstrated high recovery rates and reproducibility, making it suitable for routine analysis .

Case Study 2: Residue Analysis in Poultry

Research conducted on poultry eggs revealed significant insights into the distribution of nitrofuran residues, emphasizing the importance of monitoring these compounds to protect consumer health. The study found that furaltadone residues were more concentrated in the yolk compared to the albumen .

作用机制

The mechanism of action of Furaltadone-D5 involves its interaction with specific molecular targets and pathways. The nitrofuran group is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the oxazolidinone ring can inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.

相似化合物的比较

Similar Compounds

Uniqueness

Furaltadone-D5 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. Additionally, the presence of the nitrofuran group provides it with potential antimicrobial properties, distinguishing it from other oxazolidinones.

生物活性

Furaltadone-D5 is a deuterated derivative of furaltadone, a nitrofuran antibiotic used in veterinary medicine. The compound is primarily studied for its biological activity, particularly its genotoxic effects and the implications of its metabolites in food safety and animal health. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

Genotoxicity and Mutagenicity

Furaltadone has been shown to exhibit significant genotoxicity. Studies indicate that it is a strong bacterial mutagen and can induce mutations in mammalian cells. The mechanism behind this activity involves nitroreduction and redox cycling, leading to the generation of reactive oxygen species, which can damage cellular components including DNA .

Key Findings:

- Bacterial Mutagen : Demonstrated strong mutagenic effects in bacterial assays.

- Mammalian Cell Mutations : Induces mutations in mammalian cells, raising concerns about its safety in food products derived from treated animals.

Metabolism and Residue Detection

Furaltadone is metabolized in vivo, producing several metabolites that can persist in animal tissues. High levels of these metabolites have been detected shortly after treatment, with some remaining detectable for extended periods (up to 45 days) in muscle, liver, and kidney tissues .

Table 1: Metabolite Persistence in Tissues

| Tissue Type | Detection Period (Days) | Metabolite Concentration (mg/kg) |

|---|---|---|

| Muscle | Up to 45 | High |

| Liver | Faster decrease | Moderate |

| Kidney | Faster decrease | Moderate |

Case Studies on Residue Analysis

Research has highlighted the presence of furaltadone residues in animal products from regions such as Vietnam, China, and Brazil. These studies emphasize the need for robust detection methods due to the instability of the parent compound and the formation of more stable metabolites like 3-amino-2-oxazolidinone (AOZ) .

Case Study Highlights:

- Residue Stability : AOZ is more stable than furaltadone itself, making it a suitable marker for residue testing.

- Health Implications : The presence of these residues raises concerns regarding potential genotoxic effects upon human consumption.

Toxicological Insights

Furaltadone and its metabolites have been linked to various toxicological effects. Notably, studies involving animal models have reported adverse effects on reproductive health, including toxicity to testes at doses as low as 10 mg/kg body weight per day .

Table 2: Toxicological Effects Observed

| Effect Type | Observed Dose (mg/kg b.w.) | Animal Model |

|---|---|---|

| Testicular Toxicity | 10 | Rats |

| Embryotoxicity | 200 | Mice |

| Hemolytic Anemia | Variable | Humans |

Analytical Techniques for Detection

Advancements in analytical techniques have improved the detection of furaltadone and its metabolites. Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are now being employed to quantify these compounds in food samples .

Key Techniques:

- LC-MS : Allows for sensitive detection of nitrofuran residues.

- UHPLC-MS/MS : Offers high-resolution analysis suitable for regulatory compliance.

属性

IUPAC Name |

4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i8D2,9D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQVOQKFMFRVGR-JDUWRFKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-64-7 | |

| Record name | 1015855-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。